Phenylphosphonic dichloride
Overview
Description
Phenylphosphonic dichloride is an organophosphorus compound used in the preparation of 2-phenyl-[1,3,2]dioxaphosphepane-2-oxide . It is also known by other names such as Benzenephosphonic dichloride, Benzenephosphonyl chloride, Dichlorophenylphosphine oxide, Phenyldichlorophosphine oxide, Phenylphosphonic acid dichloride, Phenylphosphonodichloridic acid, Phenylphosphonyl dichloride, and Benzenephosphorus oxydichloride .
Synthesis Analysis
This compound can be prepared by the Friedel-Craft reaction between phosphorus trichloride and benzene in the presence of anhydrous aluminum chloride as a catalyst . It has been used in the synthesis of PBPP (3,9-diphenyl-3,9-dioxa-2,4,8,10-tetraoxa-3,9-diphosphaspiro-5,5-undecane), another organo-phosphorus flame retardant .Molecular Structure Analysis
The molecular formula of this compound is C6H5Cl2OP . The molecular weight is 194.983 . The IUPAC Standard InChI is InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H .Chemical Reactions Analysis
This compound is used as an effective reagent for the chlorinative dehydration of some heterocycles . It reacts with perfluoroalkyl Grignards to produce bis(perfluoroalkyl)phenyl phosphine oxides, which are readily hydrolysed to perfluoroalkyl(phenyl)phosphinic acids .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a refractive index of n20/D 1.559 (lit.), a boiling point of 258 °C (lit.), a melting point of 3 °C (lit.), and a density of 1.375 g/mL at 25 °C (lit.) .Scientific Research Applications
Polymer Synthesis and Fuel Cell Applications : Phenylphosphonic dichloride is used in the synthesis of phenylphosphonic acid functionalized poly[aryloxyphosphazenes]. These polymers are candidates for use as proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002).
Material Science and Hybrid Materials : It's involved in the preparation of titanium oxo-alkoxo-phosphonate and titania-based hybrid materials, which are useful in material science for their bonding properties (Lafond et al., 2003).
Optimization in Interfacial Polycondensation : this compound reacts with cyclohexylidenebisphenol in gas-liquid interfacial polycondensation. This process is optimized using the design of experiments (DoE) method (Iliescu et al., 2010).
Catalysis and Organic Synthesis : It is used in the synthesis of α-aminophosphonates, acting as a catalyst under solvent-free conditions (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).
Phosphonate-based Flame-retardant Epoxy Resins : A phenylphosphonate-based flame-retardant epoxy resin was prepared from this compound and used in nanocomposites showing enhanced thermal and flame-retardant properties (Gu et al., 2017).
Environmental Applications : It has been used in the synthesis of cross-linked polymers for capturing toxic metal ions and organic contaminants from aqueous solutions (Saleh, Rachman, & Ali, 2017).
Synthesis of Bisphosphonates : this compound is instrumental in synthesizing bisphosphonates and their metal complexes, which have applications in various chemical processes (Jokiniemi et al., 2009).
Mechanism of Action
Target of Action
Phenylphosphonic dichloride (PPDC) is an organophosphorus compound primarily used in the synthesis of flame retardants . Its primary targets are polymers, where it imparts flame-retardant properties .
Mode of Action
PPDC interacts with its targets (polymers) through a process known as ring-opening polymerization . This process involves the breaking of the ring structure of the polymer, allowing PPDC to incorporate itself into the polymer chain. The result is a modified polymer with enhanced flame-retardant properties .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of organophosphorus flame retardants . These flame retardants can then interact with various biochemical pathways, potentially affecting processes such as oxidative stress and inflammation.
Result of Action
The primary result of PPDC’s action is the creation of flame-retardant polymers . By incorporating itself into the polymer chain, PPDC enhances the flame resistance of the material, making it less likely to ignite and burn. This can help prevent the spread of fire and reduce the risk of fire-related damage and injury.
Action Environment
The efficacy and stability of PPDC can be influenced by various environmental factors. For instance, the compound is moisture sensitive and can react violently with water . Therefore, it must be handled and stored in a dry environment to maintain its stability and effectiveness .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known to participate in various reactions such as Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling
Molecular Mechanism
It is known to participate in various chemical reactions, suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression . Detailed studies are required to confirm these hypotheses and to fully understand its mechanism of action.
Properties
IUPAC Name |
dichlorophosphorylbenzene | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDMRHDXAQZJAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2PO, C6H5Cl2OP | |
Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |
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DSSTOX Substance ID |
DTXSID5044732 | |
Record name | Phenylphosphonic dichloride | |
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Molecular Weight |
194.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzene phosphorus oxydichloride appears as a colorless reactive liquid. Severely irritates skin, eyes, and mucous membranes., Liquid, Colorless to yellow liquid; [Alfa Aesar MSDS] | |
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CAS No. |
824-72-6 | |
Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |
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Record name | Phenylphosphonic dichloride | |
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Record name | Phenylphosphonic dichloride | |
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Record name | Phenylphosphonic dichloride | |
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Record name | PHENYLPHOSPHONIC DICHLORIDE | |
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Synthesis routes and methods
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